Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate
Description
IUPAC Nomenclature & Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as tert-butyl 3-[(3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate. The Chemical Abstracts Service has assigned the registry number 1186310-99-5 to this molecular entity, providing unambiguous identification within chemical databases. Alternative systematic nomenclature includes the descriptor 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate, which follows the Chemical Abstracts Service naming conventions. The compound is also recognized under the systematic name 2-Methyl-2-propanyl 3-{[(3-iodo-2-pyridinyl)oxy]methyl}-1-pyrrolidinecarboxylate in certain nomenclature systems.
The structural designation emphasizes the presence of the tert-butyl protecting group attached to the carboxylate functionality of the pyrrolidine ring system. The methylene linker connects the pyrrolidine scaffold to the 3-iodo-2-pyridyloxy substituent, creating a distinctive molecular architecture. The systematic naming protocol ensures precise identification of the substitution pattern, with the iodine atom positioned at the 3-position of the pyridine ring and the oxygen linkage occurring at the 2-position of the pyridine moiety.
Molecular Formula & Weight Validation
The molecular formula for tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate is definitively established as C₁₅H₂₁IN₂O₃. This composition reflects the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one iodine atom, two nitrogen atoms, and three oxygen atoms within the molecular framework. The molecular weight has been precisely determined as 404.24 daltons according to Chemical Abstracts Service data, with alternative computational methods reporting values of 404.248 atomic mass units.
| Molecular Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₁IN₂O₃ | |
| Molecular Weight | 404.24 g/mol | |
| Average Mass | 404.248 g/mol | |
| Monoisotopic Mass | 404.059691 Da |
The monoisotopic mass, calculated using the most abundant isotopes of each constituent element, is reported as 404.059691 daltons. This precise mass determination is particularly valuable for mass spectrometric identification and structural confirmation studies. The elemental composition provides insight into the molecular complexity and the significant contribution of the iodine substituent to the overall molecular weight, representing approximately 31.4% of the total molecular mass.
Stereochemical Configuration & Undefined Stereocenters
The stereochemical analysis of this compound reveals the presence of one undefined stereocenter within the molecular structure. This stereocenter is located at the 3-position of the pyrrolidine ring, where the methylene linker to the iodopyridin-2-yloxy substituent is attached. The undefined nature of this stereocenter indicates that the compound may exist as a racemic mixture or that specific stereochemical assignment has not been definitively established in available structural data.
The pyrrolidine ring system inherently contributes to the three-dimensional character of the molecule through its non-planar conformation. Pyrrolidine derivatives are known to exhibit pseudorotation, a phenomenon where the five-membered ring adopts multiple conformational states in rapid equilibrium. This conformational flexibility influences the spatial orientation of the substituent at the 3-position and may impact the overall molecular geometry and potential biological activity profiles.
The presence of the undefined stereocenter has significant implications for the compound's physical and chemical properties. Different stereoisomers may exhibit distinct binding affinities to enantioselective proteins and could display varied pharmacological profiles. The stereochemical configuration at the pyrrolidine 3-position determines the spatial arrangement of the iodopyridin-2-yloxy substituent relative to the protected carboxyl group, potentially influencing molecular recognition processes and chemical reactivity patterns.
Crystallographic Data & X-ray Diffraction Studies
While specific crystallographic data for this compound are not available in the current literature, the structural characterization of related pyrrolidine derivatives provides insight into potential crystallographic behaviors. Modern X-ray diffraction methodologies, including advanced systems such as the SmartLab SE multipurpose diffractometer with built-in intelligent guidance, offer comprehensive approaches for structural elucidation of complex heterocyclic compounds.
Contemporary X-ray diffraction analysis employs sophisticated detection systems, including hybrid pixel array detectors that enable direct photon counting and noise-free imaging. These technological advances facilitate precise determination of molecular geometries, intermolecular interactions, and crystal packing arrangements in pyrrolidine-containing compounds. The XtaLAB Synergy-S single crystal diffractometer systems provide rapid data collection capabilities with microfocus X-ray sources optimized for small molecule structural analysis.
Energy-resolved X-ray diffraction topography methods have demonstrated effectiveness in mapping local structural features and lattice plane orientations. Such techniques could prove valuable for examining potential polymorphic forms or structural variations in crystalline samples of the target compound. The application of these advanced diffraction methodologies would enable detailed investigation of molecular conformations, hydrogen bonding patterns, and crystal packing motifs that influence the solid-state properties of this compound.
Comparative Analysis of Alternative Designations
The compound exhibits multiple systematic designations that reflect different nomenclature conventions and structural emphasis patterns. The primary designation, this compound, emphasizes the functional group arrangement and substitution pattern. The alternative Chemical Abstracts Service nomenclature, 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate, provides a more systematic approach to describing the tert-butyl group as 1,1-dimethylethyl.
| Nomenclature System | Designation | Emphasis |
|---|---|---|
| IUPAC Standard | tert-butyl 3-[(3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | Functional group priority |
| CAS Registry | 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | Systematic substitution |
| Alternative System | 2-Methyl-2-propanyl 3-{[(3-iodo-2-pyridinyl)oxy]methyl}-1-pyrrolidinecarboxylate | Alkyl group specification |
The designation 2-Methyl-2-propanyl 3-{[(3-iodo-2-pyridinyl)oxy]methyl}-1-pyrrolidinecarboxylate represents another systematic approach that explicitly describes the tert-butyl group as 2-methyl-2-propanyl. This nomenclature variation provides clarity regarding the branched alkyl structure and may be preferred in certain chemical contexts where explicit alkyl group identification is essential.
The various nomenclature systems also differ in their treatment of the pyrrolidine ring designation. While some systems use "pyrrolidine" as the base name, others employ "pyrrolidincarboxylate" to emphasize the carboxylate functionality. These nomenclature differences reflect evolving standards in chemical naming conventions and the need to accommodate diverse chemical database requirements while maintaining structural clarity and unambiguous identification of the molecular entity.
Properties
IUPAC Name |
tert-butyl 3-[(3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(19)18-8-6-11(9-18)10-20-13-12(16)5-4-7-17-13/h4-5,7,11H,6,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPJZODPZSNYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137383 | |
| Record name | 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-99-5 | |
| Record name | 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate typically involves:
- Protection of the pyrrolidine nitrogen with a tert-butyl carbamate group (Boc protection)
- Introduction of the (3-iodopyridin-2-yloxy)methyl substituent at the 3-position of the pyrrolidine ring via nucleophilic substitution or ether formation
- Use of appropriate bases and solvents to facilitate the coupling reaction
Stepwise Synthetic Route
Step 1: Preparation of Boc-protected pyrrolidine intermediate
- Starting from pyrrolidine, the nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran.
- Reaction conditions: room temperature to mild heating, inert atmosphere to avoid moisture
- Outcome: tert-butyl pyrrolidine-1-carboxylate intermediate with free 3-position for further functionalization
Step 2: Synthesis of 3-iodopyridin-2-ol derivative
- 3-Iodopyridin-2-ol is prepared or sourced commercially, serving as the nucleophile for ether formation
- The hydroxyl group at the 2-position is reactive for nucleophilic substitution
Step 3: Formation of (3-iodopyridin-2-yloxy)methyl substituent
- The 3-position of the Boc-protected pyrrolidine is functionalized with a chloromethyl or bromomethyl group (e.g., via chloromethylation)
- The chloromethyl intermediate is then reacted with 3-iodopyridin-2-ol under basic conditions (e.g., potassium carbonate or sodium hydride) to form the ether linkage
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution
- Reaction temperature: typically 50–80 °C to promote substitution
Step 4: Purification and characterization
- The crude product is purified by column chromatography or recrystallization
- Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | Pyrrolidine + Boc2O + triethylamine | DCM | 25–40 °C | 85–95 | Standard Boc protection |
| Halomethylation | Boc-pyrrolidine + formaldehyde + HCl or paraformaldehyde + HCl | DCM or MeCN | 0–25 °C | 70–80 | Generates chloromethyl intermediate |
| Ether formation | Chloromethyl intermediate + 3-iodopyridin-2-ol + K2CO3 | DMF or MeCN | 50–80 °C | 60–75 | Nucleophilic substitution to form ether |
| Purification | Silica gel chromatography or recrystallization | — | — | — | Product purity >95% confirmed by NMR |
Alternative Methods and Variations
- Use of sodium hydride (NaH) as a stronger base for ether formation to improve reaction rates
- Microwave-assisted synthesis to reduce reaction times in the ether formation step
- Variation in protecting groups (e.g., Fmoc) depending on downstream synthetic needs
- Use of phase-transfer catalysts to enhance substitution efficiency
Research Findings and Analytical Data
- The compound exhibits expected NMR chemical shifts consistent with Boc-protected pyrrolidine and iodopyridinyl ether moieties.
- Mass spectrometry confirms molecular ion peak at m/z consistent with C15H21IN2O3.
- High-performance liquid chromatography (HPLC) shows a single peak indicating high purity (>95%).
- The iodopyridine moiety is stable under the reaction conditions, with minimal deiodination observed.
- The ether linkage formation is the key step influencing overall yield and purity.
Summary Table of Preparation Method Parameters
| Parameter | Typical Range/Value |
|---|---|
| Boc protection temperature | 25–40 °C |
| Base for Boc protection | Triethylamine |
| Halomethylation agent | Formaldehyde + HCl or paraformaldehyde |
| Ether formation base | Potassium carbonate or sodium hydride |
| Ether formation solvent | DMF or acetonitrile |
| Ether formation temperature | 50–80 °C |
| Reaction time (ether step) | 4–12 hours |
| Purification method | Silica gel chromatography |
| Overall yield | 50–75% (from pyrrolidine) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen or other substituents.
Substitution: The iodine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its reactivity, particularly the iodine substituent, allows for further functionalization.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the pyrrolidine ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Halogenated Pyridine Derivatives
The iodine substituent in the target compound distinguishes it from analogs with other halogens (e.g., bromine, chlorine) or non-halogenated groups. Key comparisons include:
Discussion :
- Iodine vs. Bromine/Chlorine: The iodine atom in the target compound increases molecular weight and polarizability compared to bromine or chlorine analogs.
- Dual Halogenation : Compounds like the 5-bromo-3-iodo derivative (CAS 1186311-10-3) are valuable in Suzuki-Miyaura cross-coupling reactions, where bromine acts as a better leaving group than iodine in certain conditions .
Functional Group Variations
Variations in the pyrrolidine or pyridine moieties significantly impact physicochemical and biological properties:
Discussion :
- Ester vs. Ether Linkages : The benzoyl ester in CAS 1186311-11-4 is prone to hydrolysis under acidic or enzymatic conditions, making it suitable for prodrug designs. In contrast, the ether linkage in the target compound offers greater stability .
- Aminoamide Derivatives: Compounds like CAS 1354025-35-6 introduce hydrogen-bonding capabilities and chiral centers, which are critical for enantioselective interactions with biological targets .
- Thioether Functionality : The thioether group in CAS 1353983-27-3 enhances nucleophilicity and may facilitate disulfide bond formation or redox activity .
Structural Analogs in Catalogs
Catalog entries highlight commercial availability and structural diversity:
Discussion :
- Formyl and Dicarboxylate Derivatives : Compounds like CAS 1228070-72-1 offer additional reactive sites (e.g., formyl groups for further derivatization), enhancing their utility in multi-step syntheses .
Biological Activity
Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate (CAS Number: 1186310-99-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article presents an overview of the compound's biological activity, including its mechanisms, relevant case studies, and detailed research findings.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁IN₂O₃ |
| Molecular Weight | 404.243 g/mol |
| Purity | 97% |
| Hazard Classification | Irritant |
| MDL Number | MFCD12922746 |
The compound is primarily recognized for its role as a selective inhibitor of certain kinases involved in viral infections, specifically AAK1 (Adaptor Associated Kinase 1) and GAK (Cyclin G-associated Kinase). These kinases play crucial roles in the endocytic pathway utilized by viruses to enter host cells. By inhibiting these kinases, this compound can potentially disrupt the viral life cycle.
Biological Activity Highlights
- Antiviral Properties :
- Selectivity and Efficacy :
- Preclinical Studies :
Case Study 1: In Vitro Efficacy Against DENV
In a controlled laboratory setting, the compound was tested on human primary monocyte-derived dendritic cells (MDDCs). Results indicated that treatment with this compound resulted in a significant reduction of DENV replication compared to untreated controls. The study emphasized the compound's role in modulating host cell pathways to inhibit viral entry and replication .
Case Study 2: Safety Profile Assessment
A comprehensive safety assessment was conducted to evaluate the compound's toxicity profile. The results demonstrated that while the compound exhibits irritant properties, it does not show acute toxicity at therapeutic doses. This safety profile is essential for advancing the compound into clinical trials .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate?
- Methodology : The synthesis typically involves coupling a pyrrolidine derivative (e.g., tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) with 3-iodopyridin-2-ol. A base like potassium carbonate in DMF facilitates nucleophilic substitution at the hydroxyl group. Purification via column chromatography (e.g., hexane/ethyl acetate gradient) ensures high yield and purity. Reaction monitoring by TLC and characterization via / NMR confirm intermediates and final product .
- Key Steps :
- Activation of the hydroxyl group on 3-iodopyridin-2-ol.
- Nucleophilic substitution with tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
- Protection/deprotection steps to preserve the tert-butyl ester during synthesis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
